molecular formula C7H14O3 B13288208 4,5-Dihydroxy-2,2-dimethylpentanal

4,5-Dihydroxy-2,2-dimethylpentanal

Cat. No.: B13288208
M. Wt: 146.18 g/mol
InChI Key: YIYUIKHIDFTIHM-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2,2-dimethylpentanal: is an organic compound that belongs to the class of aldehydes. It features a carbonyl group (C=O) at the end of its carbon chain, making it an aldehyde. The compound also contains two hydroxyl groups (-OH) attached to the fourth and fifth carbon atoms, and two methyl groups (-CH3) attached to the second carbon atom. This unique structure gives it distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,5-Dihydroxy-2,2-dimethylpentanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 4,5-Dihydroxy-2,2-dimethylpentanal is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.

Biology: The compound is structurally related to molecules involved in bacterial quorum sensing, such as (S)-4,5-dihydroxy-2,3-pentanedione (DPD). It can be used to study bacterial communication and develop new antibacterial agents .

Medicine: Research on analogs of this compound has shown potential in developing vaccine adjuvants. These compounds can enhance the immune response to vaccines .

Industry: The compound can be used in the development of new materials and chemical processes. Its unique structure makes it a valuable intermediate in various industrial applications.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2,2-dimethylpentanal involves its ability to undergo various chemical reactions due to the presence of hydroxyl and carbonyl groups. For example, in the presence of coenzyme B12-dependent diol dehydratase, it can be converted into corresponding aldehydes and water through a radical mechanism . This involves the homolysis of the Co–C bond, leading to the formation of a radical intermediate, which then undergoes further transformations.

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroxy-2,2-dimethylpentanal is unique due to the presence of both hydroxyl and carbonyl groups, along with two methyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,5-dihydroxy-2,2-dimethylpentanal

InChI

InChI=1S/C7H14O3/c1-7(2,5-9)3-6(10)4-8/h5-6,8,10H,3-4H2,1-2H3

InChI Key

YIYUIKHIDFTIHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CO)O)C=O

Origin of Product

United States

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